Synthesis of Quetiapine S-oxide: A Technical Guide
Synthesis of Quetiapine S-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] During its metabolism in the body, one of the main transformation products is Quetiapine S-oxide, formed through the sulfoxidation of the parent molecule.[1][2][3] This document provides a detailed technical guide on the chemical synthesis of Quetiapine S-oxide, an important reference standard for impurity profiling and metabolic studies in the development and manufacturing of Quetiapine. The synthesis is crucial for verifying the structure of this oxidative impurity, which can be present in Quetiapine drug substances upon exposure to air over time.[4][5]
This guide outlines two established synthetic pathways for the selective oxidation of the sulfur atom in the dibenzothiazepine ring of Quetiapine. Detailed experimental protocols, quantitative data, and characterization analyses are presented to aid researchers in the replication of these syntheses.
Synthetic Pathways
The preparation of Quetiapine S-oxide is primarily achieved through the controlled oxidation of Quetiapine. The key challenge is the selective oxidation of the sulfur atom without affecting the chemically susceptible nitrogen atoms within the piperazine ring. Two effective methods are detailed below.
Method 1: Oxidation using Hydrogen Peroxide with Sodium Tungstate Dihydrate
A widely cited and effective method for the synthesis of Quetiapine S-oxide involves the use of hydrogen peroxide as the oxidant in the presence of sodium tungstate dihydrate, which acts as a catalyst.[6] This method provides a selective oxidation of the sulfur atom.
Caption: Synthesis of Quetiapine S-oxide via catalytic oxidation.
Method 2: Oxidation using Hydrogen Peroxide with Manganese Dioxide
An alternative synthetic route utilizes hydrogen peroxide as the oxidant with manganese dioxide as the catalyst.[4] This method is also employed for the preparation of the S-oxide impurity for stability studies.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of Quetiapine S-oxide.
Protocol 1: Synthesis using Hydrogen Peroxide and Sodium Tungstate Dihydrate[6]
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Dissolution: To a 500 mL round-bottom flask, add Quetiapine hemifumarate (9.71 g, 11 mmol) and methanol (200 mL). Stir the mixture mechanically for 15 minutes.
-
Catalyst Addition: Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture.
-
Oxidation: After 30 minutes, add hydrogen peroxide (50%, 0.68 g, 10 mmol).
-
Reaction Monitoring: Stir the reaction mass for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).
-
Quenching: Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) (1 g, 6.32 mmol).
-
Work-up and Isolation: The resulting residue can be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC) to isolate the pure Quetiapine S-oxide.[5]
Protocol 2: Synthesis using Hydrogen Peroxide and Manganese Dioxide[4]
-
Reaction Setup: The synthesis is carried out by the oxidation of Quetiapine with 20% hydrogen peroxide at room temperature.
-
Catalyst: Manganese dioxide is added to the reaction mixture.
-
Reaction Conditions: The reaction is maintained at room temperature.
-
Monitoring and Isolation: The progress of the reaction should be monitored by a suitable chromatographic technique like HPLC or TLC. Further details on work-up and isolation for this specific protocol are not extensively detailed in the provided references but would typically involve quenching of the excess oxidant followed by extraction and purification.
Caption: Experimental workflow for Quetiapine S-oxide synthesis.
Quantitative Data and Characterization
The successful synthesis of Quetiapine S-oxide is confirmed through various analytical techniques. The following tables summarize the key quantitative and spectroscopic data.
Table 1: Physicochemical and Chromatographic Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₅N₃O₃S | [7][8] |
| Molecular Weight | 399.51 g/mol | [4][8] |
| Appearance | Off-White to Pale Yellow Solid | [8] |
| TLC Rf | 0.7 (Methanol:Chloroform - 1:9) | [6] |
Table 2: Spectroscopic Data for Quetiapine S-oxide
| Spectroscopy | Data | Reference |
| Mass Spectrometry (DIP MS) | m/z 400 [M+H]⁺ | [6] |
| Infrared (IR) (KBr, cm⁻¹) | 1016 (S=O stretching) | [6] |
| 657-617 (C-S-C stretching) | [6] | |
| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 6.97-7.79 (aromatic region) | [6] |
| ¹³C NMR (75 MHz, DMSO-d₆, δ ppm) | 159.70, 148.33, 138.76, 133.16, 132.06 (2C), 131.50, 129.32, 129.06 (2C), 127.29, 125.06, 122.92, 72.11, 69.42, 63.85 (2C), 63.58, 59.98 | [6] |
The notable downfield shift in the aromatic region of the ¹H NMR spectrum and the characteristic S=O stretching in the IR spectrum are key indicators of the successful oxidation of the sulfur atom.[6] Furthermore, the mass spectrum shows the expected molecular ion peak corresponding to the addition of one oxygen atom to the Quetiapine molecule.[6]
Biological Context: Metabolic Pathway
Quetiapine S-oxide is a major, but pharmacologically inactive, metabolite of Quetiapine in humans.[1][2][9] The metabolic conversion is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3]
Caption: Metabolic conversion of Quetiapine to Quetiapine S-oxide.
While detailed signaling pathways directly involving Quetiapine S-oxide are not extensively documented, its formation is a critical aspect of Quetiapine's pharmacokinetic profile. The synthesis and availability of pure Quetiapine S-oxide are therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the accurate quantification of impurities in Quetiapine active pharmaceutical ingredients (APIs) and formulated products.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of Quetiapine S-oxide, a key metabolite and impurity of Quetiapine. The detailed experimental protocols, coupled with extensive characterization data, serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The provided synthetic routes are robust and allow for the reliable preparation of this important reference standard, facilitating further research into the stability, metabolism, and analytical control of Quetiapine.
References
- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quetiapine sulfoxide | TargetMol [targetmol.com]
- 3. Quetiapine S-oxide | 329216-63-9 | Benchchem [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Quetiapine S-oxide - GalChimia [catalog.galchimia.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
